molecular formula C9H12O3 B2948588 Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate CAS No. 2119687-65-7

Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2948588
CAS No.: 2119687-65-7
M. Wt: 168.192
InChI Key: FYGMBAGJDTTWSE-UHFFFAOYSA-N
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Description

Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate ( 2119687-65-7) is a high-purity bicyclic compound of molecular formula C 9 H 12 O 3 and molecular weight 168.19 g/mol, supplied for advanced research and development . This compound features a norbornane skeleton (bicyclo[2.2.1]heptane) that is functionalized with a ketone group at position 5 and a methyl ester at position 2 . This bicyclic framework imports significant ring strain and three-dimensional rigidity, which profoundly influences the compound's reactivity, physical properties, and interactions with biological targets, making it a valuable and stereochemically stable chiral building block for complex organic syntheses . In scientific research, this compound serves as a versatile precursor in organic synthesis for the creation of complex molecules, particularly for pharmaceuticals and agrochemicals . Its unique structure also makes it a candidate for studying enzyme interactions and metabolic pathways . The compound can undergo a range of characteristic chemical transformations; the ketone is susceptible to oxidation or reduction, while the ester group can participate in nucleophilic substitution reactions, leading to various derivatives such as carboxylic acids, alcohols, and amides . A common and efficient method for synthesizing the bicyclic core involves the Diels-Alder reaction, a cycloaddition known for its high regioselectivity and stereoselectivity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9(11)7-3-6-2-5(7)4-8(6)10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGMBAGJDTTWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2119687-65-7
Record name methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate
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Preparation Methods

The synthesis of methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate can be achieved through several routes. One common method involves the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . The reaction conditions typically include the use of a solvent such as toluene and a catalyst to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include carboxylic acids, alcohols, esters, and amides.

Scientific Research Applications

Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with the molecular formula C9H12O3C_9H_{12}O_3. It features a bicyclo[2.2.1]heptane structure, a common motif in natural and synthetic compounds.

Scientific Research Applications

This compound has applications in chemistry, biology, and industry.

Chemistry It serves as a building block in organic synthesis for creating complex molecules. The synthesis can be achieved through the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure.

Biology The compound's unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry It can be used in the synthesis of polymers and materials with unique properties.

Chemical Reactions

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

  • Oxidation Oxidation with reagents like potassium permanganate or chromium trioxide can lead to the formation of carboxylic acids or ketones.
  • Reduction Reduction using hydrogen gas with a palladium catalyst can result in the formation of alcohols.
  • Substitution Nucleophilic substitution at the carbonyl carbon can lead to the formation of esters or amides.

These reactions typically involve organic solvents like dichloromethane and catalysts such as palladium on carbon, with varying temperatures and pressures depending on the specific reaction.

Mechanism of Action

The mechanism of action of methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor, affecting the overall biochemical pathway .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Ring Size and Substituent Variations

Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate
  • Structural Difference : The bicyclo[2.2.2]octane framework increases ring size, reducing angular strain compared to bicyclo[2.2.1]heptane.
  • Impact : Enhanced stability and altered reactivity in ring-opening or cycloaddition reactions due to reduced strain energy.
  • Synthesis : Prepared via similar esterification methods, as evidenced by methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate (CAS: 1250884-84-4) .
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
  • Structural Difference : Incorporates an oxygen atom in the bridge (7-oxa), replacing a methylene group.
  • Commercial Availability : Priced at €1,179.00/g (CymitQuimica), highlighting its niche applications .

Functional Group Modifications

2-Fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate
  • Structural Difference : Fluorine substitution at position 2.
  • Impact: Enhanced metabolic stability and resistance to esterase-mediated hydrolysis compared to non-fluorinated analogs .
tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Structural Difference : Nitrogen atom (aza) in the bicyclic framework.
  • Impact : Introduces basicity, enabling salt formation (e.g., hydrochloride derivatives) and expanded utility in drug discovery .
5,6-Epoxybicyclo[2.2.1]heptane-2-carboxylate Derivatives
  • Key Difference : Epoxy group at positions 5 and 4.
  • Reactivity : Unlike the ketone in the target compound, epoxy derivatives exhibit resistance to standard epoxy reagents (e.g., HCl in pyridine) but undergo slow curing with acid anhydrides at high temperatures, suggesting utility in polymer chemistry .
Aminobicyclo[2.2.1]heptane-2-carboxylic Acids
  • Key Difference: Amino substituent instead of a ketone.
  • Application: Serve as precursors for non-proteinogenic amino acids in peptide synthesis, leveraging stereoselective routes (e.g., Curtius rearrangement) .

Data Tables

Table 1: Physical and Spectral Properties

Compound Molecular Weight Key NMR Shifts (δ ppm) Key Applications
Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate 170.21 (estimated) N/A (see analogs below) Pharmaceutical intermediates
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate 170.21 13C NMR: 178.98 (C=O), 63.29 (OCH3) Specialty chemicals
tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate 229.30 1H NMR: 1.33 (t-Bu), 3.15 (bridgehead H) Drug discovery

Table 2: Hazard Comparison

Compound GHS Classification Key Risks
This compound Not explicitly reported Likely similar to analog below
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate H302, H315, H319, H335 Acute toxicity, skin/eye irritation

Research Findings and Trends

  • Stereochemical Stability : Bicyclo[2.2.1]heptane derivatives exhibit superior stereochemical integrity compared to larger rings (e.g., [2.2.2]octane), making them preferred in asymmetric synthesis .
  • Functional Group Interplay : The ketone in the target compound enables carbonyl-based reactions (e.g., nucleophilic additions), while azabicyclo analogs facilitate heterocyclic diversification .
  • Safety Considerations : Analogs with ester groups (e.g., methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate) require stringent handling protocols due to acute toxicity risks .

Biological Activity

Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by a ketone and an ester functional group. Its molecular formula is C9H10O3C_9H_{10}O_3, indicating the presence of various reactive sites that facilitate interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's bicyclic framework allows it to fit into active sites of enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. This interaction can influence various biochemical pathways, making it a candidate for further pharmacological exploration.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial effects, making it a potential candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.

Research Findings and Case Studies

Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:

StudyFindings
Synthesis Study (2005) Developed an efficient method for synthesizing derivatives with improved yields and purity .
Cytotoxicity Study (2014) Investigated the anticancer activity of related compounds, revealing significant cytotoxic effects against HepG2 liver carcinoma cells .
Biological Activity Review (2023) Highlighted the compound's potential as an estrogen receptor-beta agonist and its role in inhibiting myeloperoxidase .

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